molecular formula C14H24N4O B2382787 (4-Amino-1-propylpyrazol-3-yl)-(2-ethylpiperidin-1-yl)methanone CAS No. 2101195-71-3

(4-Amino-1-propylpyrazol-3-yl)-(2-ethylpiperidin-1-yl)methanone

Cat. No.: B2382787
CAS No.: 2101195-71-3
M. Wt: 264.373
InChI Key: PKYHWKGTOXNNIZ-UHFFFAOYSA-N
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Description

(4-Amino-1-propylpyrazol-3-yl)-(2-ethylpiperidin-1-yl)methanone is a synthetic compound with a complex structure that includes a piperidine ring, a pyrazole ring, and a propyl chain

Preparation Methods

The synthesis of (4-Amino-1-propylpyrazol-3-yl)-(2-ethylpiperidin-1-yl)methanone typically involves multiple steps, starting from commercially available precursors. The synthetic route may include nucleophilic substitution, catalytic reduction, and reductive amination reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Scientific Research Applications

(4-Amino-1-propylpyrazol-3-yl)-(2-ethylpiperidin-1-yl)methanone has several scientific research applications:

Mechanism of Action

The mechanism of action of (4-Amino-1-propylpyrazol-3-yl)-(2-ethylpiperidin-1-yl)methanone involves its interaction with specific molecular targets and pathways. It may bind to certain receptors or enzymes, modulating their activity and leading to the desired biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar compounds to (4-Amino-1-propylpyrazol-3-yl)-(2-ethylpiperidin-1-yl)methanone include:

Properties

IUPAC Name

(4-amino-1-propylpyrazol-3-yl)-(2-ethylpiperidin-1-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24N4O/c1-3-8-17-10-12(15)13(16-17)14(19)18-9-6-5-7-11(18)4-2/h10-11H,3-9,15H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKYHWKGTOXNNIZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C=C(C(=N1)C(=O)N2CCCCC2CC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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